![molecular formula C22H25N3OS B2931223 7-{[(4-Fluorobenzyl)oxy]methyl}-4-(phenylsulfonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine CAS No. 1189993-22-3](/img/structure/B2931223.png)
7-{[(4-Fluorobenzyl)oxy]methyl}-4-(phenylsulfonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine
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Description
7-{[(4-Fluorobenzyl)oxy]methyl}-4-(phenylsulfonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine is a useful research compound. Its molecular formula is C22H25N3OS and its molecular weight is 379.52. The purity is usually 95%.
BenchChem offers high-quality 7-{[(4-Fluorobenzyl)oxy]methyl}-4-(phenylsulfonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-{[(4-Fluorobenzyl)oxy]methyl}-4-(phenylsulfonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antipsychotic Potential
Research indicates that derivatives of 7-phenylsulfonyl-tetrahydro-3-benzazepine, similar in structure to the compound , have shown potential as antipsychotic agents. These compounds display both dopamine and serotonin antagonist activities and are considered for the treatment of schizophrenia and other central nervous system disorders (Howard, 2005).
Kinase Inhibition
The benzoxazepine core, found in the compound of interest, is a key component in several kinase inhibitors. These inhibitors, including the mTOR inhibitor, have been synthesized using scalable processes for potential therapeutic applications (Naganathan et al., 2015).
Antibacterial Activity
Sulfone derivatives containing 1,3,4-oxadiazole moieties, structurally related to the compound , have shown significant antibacterial activities. These compounds have been particularly effective against rice bacterial leaf blight, showcasing potential agricultural applications (Shi et al., 2015).
Synthesis and Chemical Properties
Studies have explored the synthesis and properties of similar compounds, emphasizing the importance of the benzoxazepine core in various chemical reactions. These investigations contribute to the understanding of the compound’s behavior under different chemical conditions (Saitoh et al., 2001).
Central Nervous System Agents
Compounds like 3-phenyl-2-(1-piperazinyl)-5H-1-benzazepines, which share a similar structure with the compound , have been synthesized and evaluated for potential as central nervous system agents. They exhibit neuroleptic-like activity and are of interest for their potential therapeutic applications in the CNS (Hino et al., 1988).
Herbicidal Applications
Fluorine-substituted benzoxazole derivatives, related to the compound of interest, have been investigated for their herbicidal properties. These studies show the potential for agricultural applications, particularly in controlling weeds and pests (Hamprecht et al., 2004).
properties
IUPAC Name |
2-(2,4-dimethylanilino)-4-methyl-N-(4-propan-2-ylphenyl)-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3OS/c1-13(2)17-7-9-18(10-8-17)24-21(26)20-16(5)23-22(27-20)25-19-11-6-14(3)12-15(19)4/h6-13H,1-5H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWGYJQZHJJPFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=C(S2)C(=O)NC3=CC=C(C=C3)C(C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,4-dimethylphenyl)amino]-4-methyl-N-[4-(propan-2-yl)phenyl]-1,3-thiazole-5-carboxamide |
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